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Compound of Interest

Compound Name:
6-Aminoazepan-2-one

hydrochloride

Cat. No.: B596014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 6-Aminoazepan-2-one
hydrochloride, a versatile bifunctional building block. Due to the limited availability of direct

quantitative experimental data for this specific molecule, this comparison is based on

established principles of chemical reactivity for its constituent functional groups: a primary

amine hydrochloride and a seven-membered lactam (caprolactam). This guide will explore its

reactivity profile under various conditions and in comparison to related structures, offering

valuable insights for its application in organic synthesis and drug development.

Understanding the Dual Functionality
6-Aminoazepan-2-one hydrochloride possesses two key reactive sites: a primary amino

group and a cyclic amide (lactam). The reactivity of each site is influenced by the other and by

the reaction conditions. The hydrochloride salt form indicates that the primary amino group is

protonated, which significantly impacts its nucleophilicity.

Reactivity of the Amino Group
The primary amino group is the most nucleophilic site in the deprotonated form of the molecule.

Its reactivity is characteristic of a primary amine.
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Acylation: The free amine readily reacts with acylating agents such as acyl chlorides and

anhydrides to form amides. This is a common strategy for introducing various substituents.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary

amines. However, over-alkylation can be a competing side reaction.

Reductive Amination: The amine can react with aldehydes and ketones to form imines, which

can be subsequently reduced to secondary amines.

Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions to

electrophilic double bonds (e.g., Michael addition).

Comparative Reactivity:

The nucleophilicity of the primary amino group in 6-aminoazepan-2-one is expected to be

comparable to other primary alkyl amines. It is significantly more nucleophilic than the nitrogen

atom within the lactam ring. This is because the lone pair of electrons on the lactam nitrogen is

delocalized by resonance with the adjacent carbonyl group, reducing its availability for

nucleophilic attack.[1][2][3]

Reactivity of the Lactam Ring
The seven-membered lactam ring, a caprolactam derivative, is a relatively stable amide. Its

reactivity is primarily centered on the electrophilic carbonyl carbon.

Key Reactions:

Hydrolysis: The lactam can be hydrolyzed to the corresponding amino acid, 6-aminocaproic

acid, under acidic or basic conditions. This ring-opening reaction is a key consideration in

terms of the compound's stability.

Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing

agents like lithium aluminum hydride, yielding a cyclic amine.

N-Alkylation/N-Acylation: While less reactive than the primary amine, the lactam nitrogen can

undergo alkylation or acylation under specific conditions, often requiring a strong base to

deprotonate the amide proton first.
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Comparative Reactivity:

The seven-membered ring of 6-aminoazepan-2-one is considerably less strained than smaller

lactam rings, such as β-lactams (four-membered rings).[4] Consequently, it is significantly less

prone to ring-opening reactions. Its reactivity is more comparable to acyclic amides.

Influence of Reaction Conditions
The reactivity of 6-Aminoazepan-2-one hydrochloride is highly dependent on the pH of the

reaction medium.

Acidic Conditions: In acidic media, the primary amino group exists in its protonated, non-

nucleophilic ammonium form. Reactions will primarily involve the lactam, such as acid-

catalyzed hydrolysis, although this typically requires harsh conditions (high temperature and

strong acid).

Neutral Conditions: Under neutral conditions, a small equilibrium concentration of the free

amine will be present, which may be sufficient for some reactions with highly reactive

electrophiles.

Basic Conditions: The addition of a base is necessary to deprotonate the ammonium salt and

generate the free primary amine, which is a potent nucleophile. Under these conditions,

reactions at the amino group will predominate. Strong basic conditions can also promote the

hydrolysis of the lactam ring.

Intramolecular Reactivity
The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the

same molecule raises the possibility of intramolecular reactions. While specific data for 6-

Aminoazepan-2-one is not readily available, analogous systems suggest that intramolecular

cyclization or rearrangement reactions could be induced under certain conditions, potentially

leading to bicyclic products. For instance, intramolecular aminolysis of the lactam by the side-

chain amino group could be a possibility, though likely requiring specific catalysis or activation.

[5]
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As direct quantitative comparative data for 6-Aminoazepan-2-one hydrochloride is scarce,

the following table provides a qualitative comparison of the reactivity of its functional groups

with related structures based on established chemical principles.

Feature

6-
Aminoazepan-
2-one (Free
Amine)

Primary
Alkylamine
(e.g.,
Hexylamine)

Caprolactam
β-Lactam (e.g.,
in Penicillin)

Primary Reactive

Site

Primary Amino

Group

Primary Amino

Group
Carbonyl Carbon Carbonyl Carbon

Nucleophilicity
High (at the

amino group)
High Low

Moderate

(activated by ring

strain)

Electrophilicity Low Low
Moderate (at the

carbonyl carbon)

High (at the

carbonyl carbon)

Ring Strain Low N/A Low High

Susceptibility to

Hydrolysis

Lactam ring is

stable
N/A

Low (requires

acid/base)

High (readily

hydrolyzed)

Experimental Protocols
Detailed, validated experimental protocols for specific reactions of 6-Aminoazepan-2-one
hydrochloride are proprietary and depend on the desired transformation. However, general

methodologies for the reactions of its functional groups can be outlined.

General Protocol for N-Acylation of the Primary Amino Group:

Deprotonation: Dissolve 6-Aminoazepan-2-one hydrochloride in a suitable aprotic solvent

(e.g., dichloromethane, tetrahydrofuran). Add a stoichiometric amount of a non-nucleophilic

base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and generate

the free amine.

Acylation: Cool the solution in an ice bath. Add the acylating agent (e.g., acetyl chloride,

benzoyl chloride) dropwise with stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, quench the reaction with water or a mild

aqueous acid. Extract the product with an organic solvent. Wash the organic layer with brine,

dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify

the crude product by column chromatography or recrystallization.

Visualizing Reactivity and Workflows
Diagram of Functional Group Reactivity

6-Aminoazepan-2-one

Primary Amine Lactam (Amide)

Reactivity Profile

H₂N-(CH₂)₄-CH-C(=O)NH-(CH₂)

R-NH₂ R-C(=O)NH-R'

Nucleophilic Site
(Predominantly Amine)

 More Nucleophilic

Electrophilic Site
(Lactam Carbonyl)

 Electrophilic Carbonyl

 Potential Intramolecular
   Reaction

Click to download full resolution via product page
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Caption: Reactivity sites of 6-Aminoazepan-2-one.

Experimental Workflow for N-Acylation
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Caption: General workflow for N-acylation.

In conclusion, 6-Aminoazepan-2-one hydrochloride is a valuable synthetic intermediate with

two distinct reactive centers. The primary amino group, when deprotonated, serves as the main

nucleophilic site, while the lactam offers an electrophilic carbonyl for other transformations.

Understanding the interplay of these functional groups and the influence of reaction conditions

is crucial for its effective utilization in the synthesis of more complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b596014#comparative-reactivity-of-6-aminoazepan-2-
one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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